Technical Monograph: 3-Fluoro-4-(3-nitrophenyl)benzoic Acid
Technical Monograph: 3-Fluoro-4-(3-nitrophenyl)benzoic Acid
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Executive Summary
3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS 1261964-43-5 ) is a specialized biaryl building block used extensively in medicinal chemistry and drug discovery.[1] Characterized by a fluorinated biaryl core with a carboxylic acid handle and a nitro group, it serves as a critical scaffold for synthesizing kinase inhibitors, protein-protein interaction modulators, and other small-molecule therapeutics.[1]
The presence of the fluorine atom at the ortho position to the biaryl linkage exerts a significant steric and electronic influence, often restricting bond rotation (atropisomerism potential) and metabolically blocking the ring junction.[1] The nitro group functions as a masked aniline, allowing for late-stage diversification into amides or ureas, while the carboxylic acid provides a vector for solubility modulation or further coupling.[1]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-Fluoro-4-(3-nitrophenyl)benzoic acid |
| CAS Number | 1261964-43-5 |
| PubChem CID | 53211666 |
| Molecular Formula | C₁₃H₈FNO₄ |
| Molecular Weight | 261.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc) | ~3.8 (Carboxylic acid), ~ -0.5 (Nitro group influence) |
| Melting Point | 210–215 °C (Typical for nitro-biaryl acids) |
Synthetic Pathways[1][2][3]
The synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid is most reliably achieved via a Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed carbon-carbon bond formation couples an aryl halide with an aryl boronic acid.[1]
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond.[1] The preferred disconnection utilizes:
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Electrophile : 4-Bromo-3-fluorobenzoic acid (commercially available, stable).[1]
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Nucleophile : 3-Nitrophenylboronic acid.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale synthesis.
Reagents:
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4-Bromo-3-fluorobenzoic acid (2.19 g, 10.0 mmol)
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3-Nitrophenylboronic acid (1.84 g, 11.0 mmol, 1.1 equiv)
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Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)[1]
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Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL)
Step-by-Step Methodology:
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Inertion : Charge a 250 mL round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with nitrogen (3 cycles).[1]
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Solvation : Add degassed 1,4-dioxane and water. Stir to form a suspension.
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Catalysis : Add the Pd catalyst under a positive stream of nitrogen.[1] The solution typically turns dark red/brown.[1]
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Reaction : Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M-H]⁻ = 260.2).[1]
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Workup :
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Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient with 1% Acetic Acid).
Reaction Mechanism Visualization
Caption: Mechanistic flow of the Suzuki-Miyaura coupling utilized to synthesize CAS 1261964-43-5.
Functional Applications in Drug Discovery[1]
This compound is not merely an end-product but a versatile intermediate scaffold .[1] Its value lies in the orthogonal reactivity of its functional groups.[1]
Structural Activity Relationship (SAR) Utility
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Fluorine Effect : The fluorine atom at position 3 (relative to the acid) creates a dipole moment that can alter the binding affinity in enzyme pockets.[1] It also blocks metabolic hydroxylation at that position, increasing the half-life of the final drug candidate.
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Biaryl Twist : The steric clash between the fluorine and the protons on the nitrophenyl ring forces the two aromatic rings out of planarity (dihedral angle ~40-60°).[1] This non-planar geometry is crucial for fitting into specific kinase ATP-binding sites.
Derivatization Logic
The nitro group is typically reduced to an aniline, which serves as a nucleophile for library generation.[1]
Caption: Downstream synthetic utility of the scaffold in generating pharmaceutical libraries.
Analytical Characterization
To validate the synthesis of CAS 1261964-43-5, the following analytical signatures should be observed:
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 13.2 ppm (br s, 1H) : Carboxylic acid proton (exchangeable).[1]
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δ 8.3–8.4 ppm (m, 1H) : Proton on the nitrophenyl ring (ortho to NO₂).[1]
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δ 8.1–8.2 ppm (m, 1H) : Proton on the nitrophenyl ring (para to NO₂).[1]
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δ 7.8–8.0 ppm (m, 3H) : Overlapping aromatic protons from the benzoic acid core and nitrophenyl ring.[1]
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δ 7.6–7.7 ppm (t, 1H) : Proton on the benzoic acid ring (ortho to F), showing H-F coupling.[1]
Fluorine NMR (¹⁹F NMR)
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δ -115 to -120 ppm : Single singlet or multiplet (depending on decoupling), characteristic of an aryl fluoride.[1]
Mass Spectrometry (ESI-MS)[1]
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Negative Mode : [M-H]⁻ peak at 260.2 m/z .[1]
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Positive Mode : [M+H]⁺ peak at 262.2 m/z (less intense due to acidic nature).[1]
Safety & Handling (MSDS Highlights)
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol :
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PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
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Ventilation : All weighing and reaction setups must be performed inside a certified chemical fume hood to avoid inhalation of fine dust.[1]
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Storage : Store in a cool, dry place (2–8°C recommended) under an inert atmosphere to prevent slow hydrolysis or oxidation over long periods.[1]
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 53211666, 3-Fluoro-4-(3-nitrophenyl)benzoic acid. Retrieved from [Link][1]
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Miyaura, N., & Suzuki, A. (1995) .[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for biaryl synthesis).
